Optimized Mass Difference (Δ4 Da) Ensures Minimal Isotopic Interference
Oxaprozin D4, with a molecular weight of 297.34 Da, provides a +4 Da mass shift relative to unlabeled oxaprozin (MW 293.32 Da). This mass difference is superior to lower-labeled alternatives (e.g., oxaprozin-d1 or -d2) which risk isotopic overlap with the analyte's natural M+1 or M+2 isotopologues, leading to cross-talk and inaccurate quantitation. The Δ4 Da separation aligns with established industry guidance recommending a minimum mass difference of 3-4 Da for small molecules to ensure baseline resolution in the mass analyzer . This characteristic directly reduces the need for complex mathematical corrections for isotopic interference, simplifying method validation and enhancing data reliability in high-throughput bioanalytical workflows.
| Evidence Dimension | Mass Difference from Unlabeled Analyte |
|---|---|
| Target Compound Data | +4 Da (Oxaprozin D4, MW 297.34 vs 293.32 for unlabeled) |
| Comparator Or Baseline | Oxaprozin-d1 (+1 Da) or Oxaprozin-d2 (+2 Da); Industry standard recommendation ≥3 Da |
| Quantified Difference | Oxaprozin D4 provides a 2-3 Da greater mass separation than d1/d2 analogs, and a 1 Da greater separation than the recommended minimum threshold. |
| Conditions | LC-MS/MS Selected Reaction Monitoring (SRM) mode for oxaprozin (typical transition m/z 294 → 250) |
Why This Matters
A Δ4 Da mass shift minimizes isotopic cross-talk without requiring complex corrections, ensuring higher quantitative accuracy and simpler method validation for regulatory submissions.
